molecular formula C12H14F3NO3 B1337310 N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide

N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide

Cat. No.: B1337310
M. Wt: 277.24 g/mol
InChI Key: VJHIWEPSKXAYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoroacetyl group attached to an aminoethane backbone, with two methoxy groups positioned on the phenyl ring. Its molecular formula is C11H14F3NO3, and it has a molecular weight of 265.23 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,5-dimethoxyphenylacetic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The reaction can be represented as follows:

2,5-Dimethoxyphenylacetic acid+Trifluoroacetic anhydrideThis compound\text{2,5-Dimethoxyphenylacetic acid} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} 2,5-Dimethoxyphenylacetic acid+Trifluoroacetic anhydride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aminoethane derivatives.

Scientific Research Applications

N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-Dimethoxyphenethyl)-2,2,2-trifluoroacetamide is unique due to its specific trifluoroacetyl and methoxy substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14F3NO3

Molecular Weight

277.24 g/mol

IUPAC Name

N-[2-(2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C12H14F3NO3/c1-18-9-3-4-10(19-2)8(7-9)5-6-16-11(17)12(13,14)15/h3-4,7H,5-6H2,1-2H3,(H,16,17)

InChI Key

VJHIWEPSKXAYAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCNC(=O)C(F)(F)F

Origin of Product

United States

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